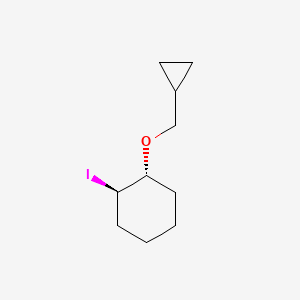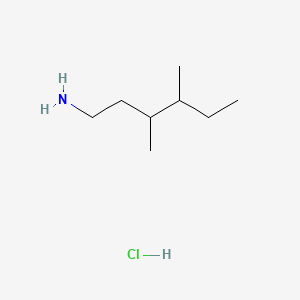
3,4-Dimethylhexan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethylhexan-1-amine hydrochloride is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is a primary amine, meaning it has one alkyl group attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed by the reaction of the amine with hydrochloric acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize primary amines is by heating halogenoalkanes with a concentrated solution of ammonia in ethanol. This reaction is typically carried out in a sealed tube to prevent the escape of ammonia gas.
Reduction of Nitriles: Another method involves the reduction of nitriles using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of primary amines often involves the catalytic reaction of alcohols with ammonia at elevated temperatures and pressures. This method is efficient for large-scale production and can be tailored to produce specific amines by varying the reactants and conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Primary amines can undergo oxidation to form imines or nitriles. this reaction is less common for simple aliphatic amines like 3,4-dimethylhexan-1-amine.
Reduction: Reduction reactions are not typical for primary amines as they are already in a reduced state.
Substitution: Primary amines can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Alkyl halides like methyl iodide (CH3I) are commonly used in substitution reactions.
Major Products
Oxidation: Imine or nitrile derivatives.
Substitution: Secondary and tertiary amines.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethylhexan-1-amine hydrochloride has various applications in scientific research:
Biology: It can be used in the study of amine metabolism and the role of amines in biological systems.
Medicine: Research into its potential pharmacological properties, such as its interaction with neurotransmitter systems, is ongoing.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4-dimethylhexan-1-amine hydrochloride involves its interaction with biological molecules through its amine group. The nitrogen atom can form hydrogen bonds and ionic interactions with various molecular targets, influencing biochemical pathways. For example, it may interact with enzymes or receptors, altering their activity and leading to physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylamine: A simpler primary amine with one methyl group attached to the nitrogen.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen.
Uniqueness
3,4-Dimethylhexan-1-amine hydrochloride is unique due to its specific structure, which includes two methyl groups on the hexane chain. This structure imparts distinct chemical and physical properties, such as its boiling point and reactivity, compared to simpler amines .
Eigenschaften
Molekularformel |
C8H20ClN |
|---|---|
Molekulargewicht |
165.70 g/mol |
IUPAC-Name |
3,4-dimethylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-4-7(2)8(3)5-6-9;/h7-8H,4-6,9H2,1-3H3;1H |
InChI-Schlüssel |
JNBHELSRCMULFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


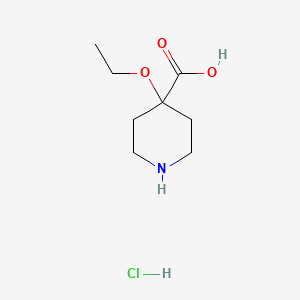
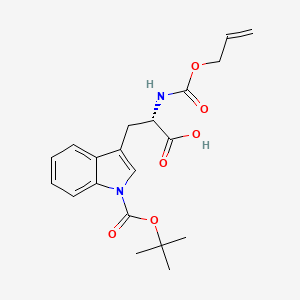
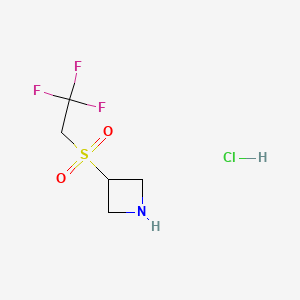
![1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13490603.png)
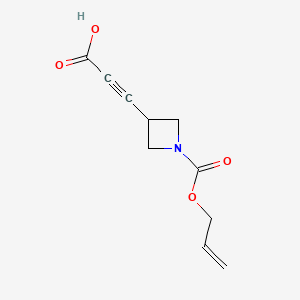
![Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490613.png)
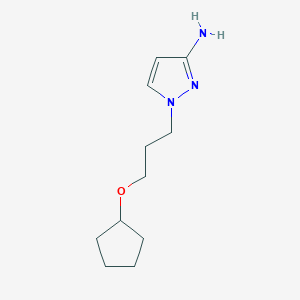

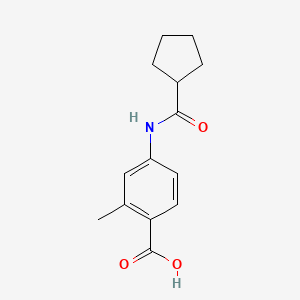
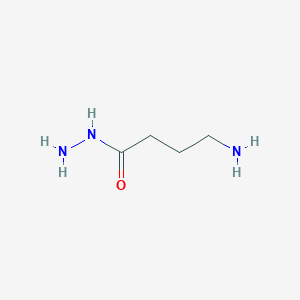
![1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13490657.png)


